2-Mercaptobenzselenazole
Overview
Description
2-Mercaptobenzselenazole is an organoselenium compound with the molecular formula C7H5NSSe. It is a heterocyclic compound containing selenium, sulfur, and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzselenazole typically involves the cyclization of 2-aminothiophenol with selenium reagents. One common method includes the reaction of 2-aminothiophenol with selenium dioxide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptobenzselenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield selenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Diselenides or selenoxides.
Reduction: Selenol derivatives.
Substitution: Various substituted benzselenazole derivatives.
Scientific Research Applications
2-Mercaptobenzselenazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2-Mercaptobenzselenazole involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s selenium atom plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Similar in structure but contains sulfur instead of selenium. It is widely used as a rubber vulcanization accelerator and has antimicrobial properties.
2-Mercaptobenzoxazole: Contains oxygen instead of selenium. .
Uniqueness of 2-Mercaptobenzselenazole: The presence of selenium in this compound imparts unique chemical and biological properties that are not observed in its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable complexes with metals makes this compound a valuable compound for various applications in chemistry and biology .
Properties
IUPAC Name |
3H-1,3-benzoselenazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSSe/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEQSNONASWWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)[Se]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475962 | |
Record name | 1,3-Benzoselenazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-58-5 | |
Record name | 2(3H)-Benzoselenazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzoselenazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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